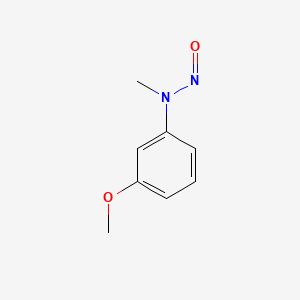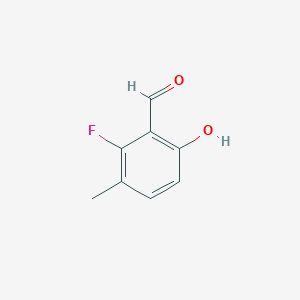
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a 3-chlorophenyl group and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with cyanuric chloride, followed by the introduction of a pyrrole group. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thus optimizing the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The pyrrole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole moiety can enhance the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
相似化合物的比较
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- Carbonyl cyanide m-chlorophenyl hydrazone
Comparison: N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to the presence of both a triazine ring and a pyrrole moiety, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a versatile scaffold for various applications.
属性
分子式 |
C13H10ClN5 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H10ClN5/c14-10-4-3-5-11(8-10)17-12-15-9-16-13(18-12)19-6-1-2-7-19/h1-9H,(H,15,16,17,18) |
InChI 键 |
IZGKLJJXEPXYMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=NC=NC(=N2)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)

![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)



![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)


